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Introduction: The Strategic Importance of the
Quinoline Core
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged

structure" due to its prevalence in a wide array of biologically active compounds and approved

pharmaceuticals.[1][2] Its rigid bicyclic framework provides a defined orientation for substituents

to interact with biological targets, while the nitrogen atom introduces a key site for hydrogen

bonding and polarity. The strategic functionalization of this core allows for the systematic

exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and

pharmacokinetic profiles.[1]

Among the various functionalized quinolines, 3-bromo-2-(trifluoromethyl)quinoline emerges

as a particularly valuable building block for drug discovery. This molecule combines two key

features:

A Reactive Handle: The bromine atom at the C3 position serves as a versatile anchor for

palladium-catalyzed cross-coupling reactions, enabling the introduction of a diverse range of

aryl, heteroaryl, alkynyl, and amino moieties.[1]

A Bioactive Moiety: The trifluoromethyl (CF3) group at the C2 position is a powerful

pharmacophore. Its strong electron-withdrawing nature and high lipophilicity can significantly
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enhance a molecule's metabolic stability, membrane permeability, and binding affinity to

target proteins.

This guide provides an in-depth exploration of 3-bromo-2-(trifluoromethyl)quinoline as a

building block, offering detailed protocols for its key synthetic transformations and discussing

the biological significance of the resulting derivatives.

The Influence of the 2-(Trifluoromethyl) Group
The placement of a trifluoromethyl group adjacent to the reactive bromine atom profoundly

influences the molecule's chemical behavior. The potent electron-withdrawing effect of the CF3

group makes the C3 position more electron-deficient. This electronic modulation can affect the

kinetics of palladium-catalyzed cross-coupling reactions, particularly the initial oxidative

addition step, often necessitating carefully optimized reaction conditions compared to simpler

bromoquinolines. Researchers must consider these electronic and steric factors when selecting

catalysts, ligands, and bases to achieve high yields and avoid side reactions.

Key Synthetic Transformations: Application
Protocols
The C3-Br bond of 3-bromo-2-(trifluoromethyl)quinoline is primed for a variety of palladium-

catalyzed cross-coupling reactions. Below are detailed protocols for three of the most powerful

and widely used transformations in medicinal chemistry: the Sonogashira, Suzuki-Miyaura, and

Buchwald-Hartwig amination reactions.

Protocol 1: Sonogashira Coupling for the Synthesis of 3-
Alkynyl-2-(trifluoromethyl)quinolines
The Sonogashira coupling is an exceptionally reliable method for forming carbon-carbon bonds

between sp²-hybridized carbons (like our quinoline) and sp-hybridized carbons (terminal

alkynes). This reaction is instrumental in creating rigid, linear extensions to the quinoline

scaffold, which are often explored for their potential to interact with long, hydrophobic binding

pockets in enzymes or receptors. The following protocol is adapted from established

procedures for related brominated 2-(trifluoromethyl)quinolines.
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Reaction Principle: The reaction proceeds via a dual catalytic cycle involving palladium and

copper. The palladium(0) catalyst undergoes oxidative addition to the C-Br bond. Concurrently,

a copper(I) salt activates the terminal alkyne to form a copper acetylide. Transmetalation of the

acetylide group to the palladium complex, followed by reductive elimination, yields the coupled

product and regenerates the Pd(0) catalyst.
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Simplified catalytic cycles for the Sonogashira reaction.

Materials:
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3-Bromo-2-(trifluoromethyl)quinoline (1.0 equiv)

Terminal Alkyne (e.g., Phenylacetylene) (1.2 - 1.5 equiv)

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2.5 mol%)

Copper(I) iodide (CuI) (5 mol%)

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

Anhydrous Tetrahydrofuran (THF) or 1,4-Dioxane

Step-by-Step Methodology:

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-
bromo-2-(trifluoromethyl)quinoline (1.0 mmol, 276 mg), Pd(PPh₃)₄ (0.025 mmol, 29 mg),

and CuI (0.05 mmol, 9.5 mg).

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or

nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

Reagent Addition: Through the septum, add the anhydrous solvent (e.g., THF, 5 mL) and

triethylamine (3.0 mmol, 0.42 mL). Stir the mixture for 5 minutes at room temperature.

Substrate Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.2 mmol, 0.13 mL)

dropwise via syringe.

Reaction: Heat the reaction mixture to 60-70 °C and stir for 6-12 hours. The strong electron-

withdrawing effect of the CF3 group may necessitate slightly elevated temperatures to drive

the reaction to completion.

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS

until the starting material is consumed.

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and

filter through a pad of Celite® to remove the palladium and copper salts.
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Extraction: Transfer the filtrate to a separatory funnel, wash with saturated aqueous

ammonium chloride solution (2 x 15 mL) and then with brine (15 mL).

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate under reduced pressure. Purify the crude residue by column chromatography on

silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 3-alkynyl-2-

(trifluoromethyl)quinoline derivative.

Parameter Recommendation Rationale

Catalyst Pd(PPh₃)₄

A reliable and commercially

available Pd(0) source

effective for many Sonogashira

couplings.

Co-catalyst Copper(I) iodide (CuI)

Essential for the formation of

the copper acetylide

intermediate, which facilitates

transmetalation.

Base Triethylamine (Et₃N)

Acts as both a base to

deprotonate the alkyne and

often as a solvent or co-

solvent.

Solvent THF or 1,4-Dioxane

Aprotic solvents that are

effective at solubilizing the

reagents and catalyst complex.

Temperature 60-70 °C

May require heating to

overcome the activation

energy for the oxidative

addition step, which can be

influenced by the electron-

deficient quinoline ring.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis
of 3-Aryl-2-(trifluoromethyl)quinolines
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The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for

C(sp²)-C(sp²) bond formation, creating biaryl structures that are ubiquitous in medicinal

chemistry.[3] This protocol is adapted from procedures for other electron-deficient heteroaryl

bromides, using catalyst systems known to be effective for challenging substrates.[3]

Reaction Principle: The catalytic cycle involves the oxidative addition of the aryl bromide to a

Pd(0) complex, forming a Pd(II) intermediate.[4] In a key step called transmetalation, an

organoboron species (activated by a base) transfers its organic group to the palladium center.

[4] Subsequent reductive elimination forms the new C-C bond and regenerates the Pd(0)

catalyst.[4]
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I. Reaction Setup

II. Reaction Execution

III. Work-up & Purification

Combine 3-bromo-2-(CF₃)quinoline,
boronic acid, and base in a Schlenk flask.

Add Pd catalyst and ligand.

Evacuate and backfill flask
with Argon (3x).

Add degassed solvent (e.g., Dioxane/H₂O).

Heat mixture with vigorous stirring
(e.g., 80-100 °C, 12-24h).

Monitor reaction by TLC or LC-MS.

Cool, dilute with Ethyl Acetate and H₂O.

Separate layers, extract aqueous phase.

Wash combined organic layers with brine.

Dry (Na₂SO₄), filter, and concentrate.

Purify by column chromatography.
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Experimental workflow for Suzuki-Miyaura coupling.
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Materials:

3-Bromo-2-(trifluoromethyl)quinoline (1.0 equiv)

Arylboronic Acid or Ester (1.2 - 1.5 equiv)

Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

XPhos (4 mol%) or a pre-formed XPhos Palladacycle (e.g., XPhos Pd G2) (2 mol%)

Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

1,4-Dioxane and Water (e.g., 4:1 mixture)

Step-by-Step Methodology:

Vessel Preparation: In a microwave vial or Schlenk tube, combine 3-bromo-2-
(trifluoromethyl)quinoline (0.5 mmol, 138 mg), the arylboronic acid (0.6 mmol), and

potassium carbonate (1.5 mmol, 207 mg).

Catalyst Addition: Add Pd(OAc)₂ (0.01 mmol, 2.2 mg) and the phosphine ligand XPhos (0.02

mmol, 9.5 mg). Alternatively, use an air-stable precatalyst like XPhos Pd G2 (0.01 mmol, 7.9

mg) for operational simplicity.

Inert Atmosphere: Seal the vessel and thoroughly degas the mixture by evacuating and

backfilling with argon three times.

Solvent Addition: Add a degassed mixture of 1,4-dioxane (2.0 mL) and water (0.5 mL) via

syringe.

Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 12-24 hours. Microwave

irradiation can often significantly reduce reaction times.

Monitoring: Follow the consumption of the starting material by TLC or LC-MS.

Work-up: After cooling, dilute the reaction mixture with ethyl acetate (15 mL) and water (10

mL).
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Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous

magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue by flash

column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield

the 3-aryl-2-(trifluoromethyl)quinoline.

Parameter Recommendation Rationale

Catalyst/Ligand
Pd(OAc)₂ / XPhos or XPhos

Pd G2

Bulky, electron-rich phosphine

ligands like XPhos are highly

effective for coupling electron-

deficient aryl halides, as they

promote the oxidative addition

and reductive elimination

steps.[3]

Base K₂CO₃ or K₃PO₄

Moderately strong inorganic

bases are required to activate

the boronic acid for the

transmetalation step.

Solvent Dioxane/Water

The aqueous mixture is

standard for Suzuki couplings,

aiding in the dissolution of the

base and facilitating the

catalytic cycle.

Temperature 80-100 °C

Necessary to overcome the

activation barrier, especially for

a potentially less reactive C-Br

bond on an electron-poor ring

system.

Protocol 3: Buchwald-Hartwig Amination for the
Synthesis of 3-Amino-2-(trifluoromethyl)quinolines
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The Buchwald-Hartwig amination is a premier method for forming C-N bonds, linking amines to

aryl halides.[5][6] This reaction is of immense importance in medicinal chemistry, as aryl and

heteroaryl amine moieties are present in countless drug molecules.[7] The protocol below is

based on conditions proven effective for other challenging, electron-deficient heteroaryl

bromides.[6]

Reaction Principle: The reaction involves the oxidative addition of the aryl bromide to a Pd(0)

complex.[5] The amine then coordinates to the palladium, and in the presence of a strong, non-

nucleophilic base, deprotonation occurs to form a palladium-amido complex.[5] Reductive

elimination from this complex yields the desired C-N bond and regenerates the Pd(0) catalyst.

[5]

Materials:

3-Bromo-2-(trifluoromethyl)quinoline (1.0 equiv)

Primary or Secondary Amine (1.2 equiv)

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol% Pd)

BrettPhos (4.5 mol%) or a pre-formed BrettPhos Palladacycle (e.g., BrettPhos Pd G3) (4

mol%)

Lithium bis(trimethylsilyl)amide (LiHMDS) (2.5 equiv)

Anhydrous, aprotic solvent (e.g., THF, Toluene, or 1,4-Dioxane)

Step-by-Step Methodology:

Vessel and Catalyst Preparation: In a glovebox or under a stream of argon, add Pd₂(dba)₃

(0.01 mmol, 9.2 mg) and BrettPhos (0.0225 mmol, 12 mg) to a dry Schlenk tube.

Alternatively, use an air-stable precatalyst like BrettPhos Pd G3 (0.02 mmol, 18 mg).

Reagent Addition (under Inert Atmosphere): Add the base, LiHMDS (1.25 mmol). Then add

3-bromo-2-(trifluoromethyl)quinoline (0.5 mmol, 138 mg) dissolved in anhydrous THF (2.5

mL).
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Amine Addition: Add the amine (0.6 mmol) via syringe.

Reaction: Seal the Schlenk tube tightly and heat the mixture in an oil bath at 65-100 °C for

16-24 hours. The choice of temperature will depend on the reactivity of the specific amine.

Monitoring: Track the reaction's progress using TLC or LC-MS.

Quenching and Work-up: Cool the reaction to room temperature and cautiously quench by

adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

Extraction: Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers and

extract the aqueous phase with ethyl acetate (2 x 10 mL).

Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and

concentrate. The crude product can then be purified by flash column chromatography to

afford the desired 3-amino-2-(trifluoromethyl)quinoline derivative.
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Parameter Recommendation Rationale

Catalyst/Ligand
Pd₂(dba)₃ / BrettPhos or

BrettPhos Pd G3

BrettPhos is a bulky

dialkylbiaryl phosphine ligand

specifically designed to

facilitate the coupling of

challenging substrates,

including electron-deficient

heteroaryl halides.[6]

Base LiHMDS

A strong, non-nucleophilic

amide base is often required to

deprotonate the amine without

competing in side reactions.

Solvent Anhydrous THF or Toluene

Aprotic solvents are crucial to

prevent reaction with the

strong base and to maintain a

stable catalytic system.

Temperature 65-100 °C

Heating is typically necessary

to promote the oxidative

addition and reductive

elimination steps, particularly

with less nucleophilic amines.

Medicinal Chemistry Applications and Biological
Relevance
Derivatives of 3-bromo-2-(trifluoromethyl)quinoline are of significant interest for their

potential as therapeutic agents, particularly in oncology and infectious diseases.

Kinase Inhibition
Protein kinases are a major class of drug targets, and their dysregulation is a hallmark of many

cancers.[1] The quinoline scaffold is a well-established core for potent kinase inhibitors.[8] By

using the cross-coupling reactions described above, researchers can synthesize libraries of 3-

substituted-2-(trifluoromethyl)quinolines to target the ATP-binding site of various kinases.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 18 Tech Support

https://pdf.benchchem.com/150/Application_Notes_and_Protocols_for_Buchwald_Hartwig_Amination_of_3_Bromo_2_chloropyridine.pdf
https://www.benchchem.com/product/b2624829?utm_src=pdf-body
https://pdf.benchchem.com/21/Application_Notes_and_Protocols_for_3_Bromoquinoline_in_Medicinal_Chemistry.pdf
https://www.researchgate.net/publication/309463715_Quinoline-based_small_molecules_as_effective_protein_kinases_inhibitors_Review
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2624829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3-Aryl Derivatives (from Suzuki Coupling): The introduction of substituted aryl groups at the

C3 position can create compounds that target the hinge region and hydrophobic pockets of

kinases like Platelet-Derived Growth Factor Receptor (PDGF-RTK) and Epidermal Growth

Factor Receptor (EGFR).[9][10] For example, studies on related 3-substituted quinolines

have shown that lipophilic aryl groups at this position are critical for potent inhibition of

PDGF-RTK, with IC50 values in the low nanomolar range.[9]

3-Amino Derivatives (from Buchwald-Hartwig Amination): The installation of various amino

groups allows for the formation of key hydrogen bonds within the kinase active site. A

notable study identified a 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7-

(trifluoromethyl)quinoline as a highly potent and selective inhibitor of the c-Met kinase, a key

target in oncology, with an IC50 value of less than 1.0 nM.[11]
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Pathway from synthesis to biological effect.
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Antimalarial and Antimicrobial Activity
The 2-(trifluoromethyl)quinoline scaffold is famously present in the antimalarial drug

Mefloquine. This has inspired extensive research into related structures as potential agents

against infectious diseases.

Mefloquine Analogues: The synthetic routes starting from 3-bromo-2-
(trifluoromethyl)quinoline provide access to novel analogues of mefloquine and other

antimalarial compounds. By modifying the C3 position, researchers can tune the compound's

properties to overcome drug resistance or improve its safety profile.

Antibacterial and Antifungal Agents: Various quinoline derivatives have demonstrated potent

antimicrobial activity. The ability to easily diversify the 3-bromo-2-
(trifluoromethyl)quinoline core allows for the rapid generation of compound libraries for

screening against bacterial and fungal pathogens.

Conclusion
3-Bromo-2-(trifluoromethyl)quinoline is a high-value, versatile building block that provides

medicinal chemists with a powerful platform for drug discovery. The strategic combination of a

reactive bromine handle and a bio-enhancing trifluoromethyl group makes it an ideal starting

point for synthesizing novel compounds. The palladium-catalyzed cross-coupling reactions

detailed in this guide—Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig—are robust and

scalable methods that open the door to a vast chemical space. The resulting derivatives have

shown significant promise as kinase inhibitors for cancer therapy and as agents against

infectious diseases, underscoring the enduring importance of this scaffold in the quest for new

medicines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. pdf.benchchem.com [pdf.benchchem.com]

2. researchgate.net [researchgate.net]

3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo
pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-
(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

4. pdf.benchchem.com [pdf.benchchem.com]

5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

6. pdf.benchchem.com [pdf.benchchem.com]

7. pubs.acs.org [pubs.acs.org]

8. researchgate.net [researchgate.net]

9. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline
derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

10. 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory
activity: synthesis, biological evaluation, and molecular modelling insights - PMC
[pmc.ncbi.nlm.nih.gov]

11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

To cite this document: BenchChem. [The Versatile Scaffold: 3-Bromo-2-
(trifluoromethyl)quinoline in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b2624829#3-bromo-2-
trifluoromethyl-quinoline-as-a-building-block-in-medicinal-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 17 / 18 Tech Support

https://www.benchchem.com/product/b2624829?utm_src=pdf-custom-synthesis
https://pdf.benchchem.com/21/Application_Notes_and_Protocols_for_3_Bromoquinoline_in_Medicinal_Chemistry.pdf
https://www.researchgate.net/publication/6404524_A_Practical_Buchwald-Hartwig_Amination_of_2-Bromopyridines_with_Volatile_Amines
https://pmc.ncbi.nlm.nih.gov/articles/PMC9134006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9134006/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9134006/
https://pdf.benchchem.com/21/Application_Notes_Suzuki_Coupling_of_3_Bromoquinoline_for_Advanced_Drug_Discovery.pdf
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://pdf.benchchem.com/150/Application_Notes_and_Protocols_for_Buchwald_Hartwig_Amination_of_3_Bromo_2_chloropyridine.pdf
https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00512
https://www.researchgate.net/publication/309463715_Quinoline-based_small_molecules_as_effective_protein_kinases_inhibitors_Review
https://pubmed.ncbi.nlm.nih.gov/8035419/
https://pubmed.ncbi.nlm.nih.gov/8035419/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8725837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8725837/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8725837/
https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm
https://www.benchchem.com/product/b2624829#3-bromo-2-trifluoromethyl-quinoline-as-a-building-block-in-medicinal-chemistry
https://www.benchchem.com/product/b2624829#3-bromo-2-trifluoromethyl-quinoline-as-a-building-block-in-medicinal-chemistry
https://www.benchchem.com/product/b2624829#3-bromo-2-trifluoromethyl-quinoline-as-a-building-block-in-medicinal-chemistry
https://www.benchchem.com/product/b2624829#3-bromo-2-trifluoromethyl-quinoline-as-a-building-block-in-medicinal-chemistry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2624829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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